molecular formula C9H12N4 B2850976 2-Isopropyl-[1,2,4]triazolo[1,5-a]pyridin-7-amine CAS No. 1380331-42-9

2-Isopropyl-[1,2,4]triazolo[1,5-a]pyridin-7-amine

Cat. No. B2850976
CAS RN: 1380331-42-9
M. Wt: 176.223
InChI Key: QSUIMLNYDUMGRR-UHFFFAOYSA-N
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Description

The compound “2-Isopropyl-[1,2,4]triazolo[1,5-a]pyridin-7-amine” belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) family . The TP heterocycle is versatile and has been used in various areas of drug design . It’s isoelectronic with purines and has been proposed as a possible surrogate of the purine ring .


Synthesis Analysis

The synthesis of TP compounds involves the annulation of the pyrimidine moiety to the triazole ring or the annulation of the triazole fragment to the pyrimidine ring . A series of 1,2,4-triazolo[1,5-a]pyrimidine-7-amine compounds containing a 1,2,4-oxadiazole moiety were designed and synthesized .


Molecular Structure Analysis

The TP heterocycle is structurally similar to the purine ring, which has led to its investigation as a possible isosteric replacement for purines . The structure of the TP scaffold is relatively simple, which contributes to its versatility in drug design .


Chemical Reactions Analysis

The TP heterocycle has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine . Its metal-chelating properties have also been exploited to generate candidate treatments for cancer and parasitic diseases .

Scientific Research Applications

Microwave-Mediated Catalyst-Free Synthesis

The compound is used in a catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo [1,5- a ]pyridines under microwave conditions . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .

Anticancer Agents

[1,2,4]Triazolo [1,5- a ]pyrimidine and indole skeletons are widely used to design anticancer agents . For example, compound H12, a derivative of [1,2,4]triazolo [1,5- a ]pyrimidine indole, exhibits significant inhibitory effects on the ERK signaling pathway, resulting in the decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2 and AKT .

Anti-Inflammatory Activity

The incorporation of a 1,2,4-triazolo [1,5-a]pyrimidines moiety to Ursolic Acid (UA) could provide unexpected improvement in the anti-inflammatory activity of UA derivatives .

Treatment of Alzheimer’s Disease

Polycyclic systems containing [1,2,4]triazolo [1,5- a ]-pyrimidine moiety are reported as potential treatments for Alzheimer’s disease .

Treatment of Insomnia

These compounds can also be used for the treatment of insomnia .

Antitumor Activity

Polycyclic systems containing [1,2,4]triazolo [1,5- a ]-pyrimidine moiety are reported as having antitumor activity .

Corticotropin-Releasing Factor 1 Receptor Antagonists

These compounds can act as corticotropin-releasing factor 1 receptor antagonists .

Calcium Channel Modulators

They can be used as calcium channel modulators .

Mechanism of Action

While the specific mechanism of action for “2-Isopropyl-[1,2,4]triazolo[1,5-a]pyridin-7-amine” is not mentioned in the search results, triazolopyrimidines have been shown to promote tubulin polymerization in vitro . They do not bind competitively with paclitaxel but inhibit the binding of vincas to tubulin .

Future Directions

The TP scaffold has found numerous applications in medicinal chemistry and continues to be a subject of research . Its versatility and structural similarity to the purine ring make it a promising area for future drug design .

properties

IUPAC Name

2-propan-2-yl-[1,2,4]triazolo[1,5-a]pyridin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4/c1-6(2)9-11-8-5-7(10)3-4-13(8)12-9/h3-6H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUIMLNYDUMGRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN2C=CC(=CC2=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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CC(C)c1nc2cc(NC(=O)OC(C)(C)C)ccn2n1
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Synthesis routes and methods II

Procedure details

To a solution of tert-butyl 2-isopropyl-[1,2,4]triazolo[1,5-a]pyridin-7-ylcarbamate (400 mg, 1.45 mmol) in tetrahydrofurane (10 ml) is added hydrochloric acid (5 N in diethyl ether, 20 ml, 100 mmol). The resulting suspension is stirred for 18 hours at 25° C. The solvent is evaporated and the residue diluted with ethyl acetate, made basic with sodium hydroxide 2N and washed with water and brine. The organic layer is dried with magnesium sulfate and the solvent is evaporated under reduced pressure. The residue (416 mg) is purified by chromatography on a 20 g silicagel column using heptane/ethyl acetate 50-100% as eluent affording 2-isopropyl-[1,2,4]triazolo[1,5-a]pyridin-7-amine (159 mg, 62.3%) as a white solid. Mp.: 174-6° C. MS: m/z=177.2 (M+H+).
Name
tert-butyl 2-isopropyl-[1,2,4]triazolo[1,5-a]pyridin-7-ylcarbamate
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400 mg
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20 mL
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10 mL
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